molecular formula C19H22F4O3 B1295995 Dimefluthrin CAS No. 271241-14-6

Dimefluthrin

Cat. No.: B1295995
CAS No.: 271241-14-6
M. Wt: 374.4 g/mol
InChI Key: OOWCJRMYMAMSOH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dimefluthrin (CAS: 271241-14-6; molecular formula: C₁₉H₂₂F₄O₃; molecular weight: 374.37 g/mol) is a synthetic pyrethroid insecticide widely used in public health and agriculture due to its high efficacy against pests such as mosquitoes, flies, cockroaches, and moths . It is characterized by its high solubility in water (2,000 µg L⁻¹), which distinguishes it from other pyrethroids like λ-cyhalothrin (0.8 µg L⁻¹) and tefluthrin (20.0 µg L⁻¹) . This compound is noted for its rapid knockdown effect, low mammalian toxicity, and residual activity, making it a preferred choice for mosquito coils, indoor sprays, and agricultural pest control .

Chemical Reactions Analysis

Scientific Research Applications

Public Health Applications

Dimefluthrin is widely utilized in public health for vector control, especially in regions where mosquito-borne diseases such as malaria and dengue fever are prevalent. Its effectiveness is attributed to its rapid knockdown and insecticidal properties.

Vector Control

  • Mechanism of Action : this compound acts on the nervous system of insects, leading to paralysis and death. It has been shown to be effective at low concentrations, making it a preferred choice for indoor residual spraying and mosquito coils.
  • Usage Statistics : In China, this compound is extensively used in mosquito coils and aerosol formulations, contributing significantly to vector control programs aimed at reducing disease transmission rates .

Environmental Safety Concerns

While this compound is effective against pests, its impact on non-target species and ecosystems has raised concerns. Studies have indicated potential toxicity to aquatic organisms.

Ecotoxicological Studies

  • A study evaluated the long-term effects of this compound on juvenile Acrossocheilus fasciatus, revealing significant weight loss and intestinal damage after exposure to low concentrations over 60 days. Gene expression analysis indicated disruptions in immune-related pathways .
  • The findings highlight the need for careful monitoring of this compound's environmental impact, particularly in aquatic ecosystems where non-target species may be affected.

Neurodevelopmental Risks

Recent research has focused on the neurotoxic potential of this compound, particularly concerning vulnerable populations such as children.

Neurodevelopmental Studies

  • A study using zebrafish larvae as a model indicated that this compound exposure led to impaired neurotransmitter transmission and altered locomotor behavior. This suggests potential risks for neurodevelopment in sensitive populations .
  • The research emphasizes the necessity for further studies to assess the safety of this compound in residential settings, especially where children may be exposed .

Case Studies and Research Findings

The following table summarizes key findings from various studies on the applications and effects of this compound:

Study ReferenceApplication AreaKey Findings
EcotoxicologySignificant decrease in body weight and intestinal damage in fish exposed to this compound.
NeurodevelopmentInduced neurodevelopmental damage in zebrafish larvae; impaired neurotransmitter function observed.
Public HealthEffective vector control agent with rapid knockdown activity against mosquitoes; widely used in China.
NeurotoxicityHighlighted health risks associated with neurotoxic effects; calls for further research on safety for children.

Comparison with Similar Compounds

Comparison with Similar Pyrethroids

Chemical Properties and Solubility

Dimefluthrin’s high hydrophobicity (log octanol-water partition coefficient: ~5.5) and solubility in water set it apart from structurally related pyrethroids (Table 1). This property influences its environmental behavior, enabling faster dispersion in aquatic systems but also increasing the need for sensitive detection methods like stir bar sorptive extraction (SBSE) coupled with thermal desorption GC-MS .

Table 1: Physicochemical Properties of Selected Pyrethroids

Compound Water Solubility (µg L⁻¹) Molecular Weight (g/mol) log Kow Primary Use
This compound 2,000 374.37 ~5.5 Household, public health
λ-cyhalothrin 0.8 449.85 ~6.9 Agricultural pest control
α-cypermethrin 4.0 416.30 ~6.0 Crop protection
Tefluthrin 20.0 418.70 ~5.2 Soil insecticides
Deltamethrin 0.002 505.21 ~4.6 Broad-spectrum pest control

Data compiled from

Efficacy and Potency

This compound demonstrates superior potency compared to first-generation pyrethroids. For example, in mosquito coils, a 0.03% this compound formulation achieves >85% mortality in Culex quinquefasciatus, slightly lower than 0.08% meperfluthrin (>90%) but at a significantly lower concentration . Its potency is 20-fold higher than D-trans-allethrin and prallethrin, enabling effective pest control at minimal dosages . Structural modifications, such as the introduction of a cyano group in momfluorothrin (a this compound derivative), further enhance knockdown efficacy against houseflies and cockroaches .

Toxicity Profile

Inhalation exposure increases uterine weight due to oxidative stress and cell membrane damage, suggesting teratogenic effects during gestation . In contrast, λ-cyhalothrin and deltamethrin exhibit higher acute toxicity to non-target species like fish (LC₅₀ < 1 µg L⁻¹) and bees, necessitating strict environmental monitoring .

Environmental Impact and Detection

This compound’s high solubility raises concerns about aquatic contamination, though its degradation kinetics remain understudied. Analytical methods like SBSE-TD-CGC/MS achieve detection limits of 1.0–200.0 ng L⁻¹ for this compound, outperforming traditional liquid-liquid extraction (LLE) . Older pyrethroids like tefluthrin and α-cypermethrin require less sensitive techniques due to their lower solubility and higher adsorption to sediments .

Biological Activity

Dimefluthrin is a synthetic pyrethroid insecticide widely used for controlling various pests, particularly mosquitoes. Its biological activity has been the subject of numerous studies, focusing on its effects on target and non-target organisms, mechanisms of action, and potential ecological implications. This article reviews the biological activity of this compound, highlighting key research findings, case studies, and relevant data.

This compound exerts its insecticidal effects primarily through the modulation of sodium channels in the nervous system of insects. By prolonging the opening of these channels, this compound disrupts normal nerve impulse transmission, leading to paralysis and death in insects. This mechanism is similar to that of other pyrethroids but is characterized by enhanced knockdown activity, making it particularly effective against flying insects like mosquitoes .

Toxicological Studies

Aquatic Organisms
Recent studies have investigated the long-term effects of this compound on non-target aquatic species. For instance, a study on juvenile Acrossocheilus fasciatus revealed significant adverse effects after 60 days of exposure to this compound at concentrations of 0.8 μg/L and 4 μg/L. The findings indicated a notable decrease in body weight and alterations in intestinal morphology, with irregular villi observed. Additionally, gene expression analysis showed downregulation in immune-related genes and pathways associated with metabolism and immune response .

Teratogenic Effects
Research has also explored the teratogenic potential of this compound when inhaled by pregnant mice. A study using mosquito coils containing 0.031% this compound demonstrated that exposure during critical gestational periods led to reduced fetal viability, increased mortality rates, and observable fetal abnormalities such as hemorrhages. This study underscores the potential risks associated with household insecticides containing this compound during pregnancy .

Case Studies

  • Effects on Mosquito Populations
    A study conducted in urban areas identified resistance patterns in Aedes albopictus populations against various insecticides, including this compound. Bioassays indicated that urban populations exhibited significantly lower mortality rates compared to rural counterparts, suggesting a developing resistance that could undermine the efficacy of this compound as a control agent .
  • Histopathological Findings
    Another research effort examined the histopathological effects of insect repellent exposure on lung tissue in animal models. Findings indicated that exposure to electric mats containing this compound contributed to cellular degeneration and thickening of pleural membranes, raising concerns about respiratory health impacts from prolonged exposure to this compound .

Data Summary

The following table summarizes key findings from various studies on this compound's biological activity:

Study Focus Organism/Model Key Findings
Long-term exposureAcrossocheilus fasciatusDecreased body weight; altered intestinal morphology; changes in immune gene expression .
Teratogenic effectsPregnant miceReduced live fetuses; increased fetal mortality; fetal hemorrhages observed .
Resistance patternsAedes albopictusUrban populations showed resistance; lower mortality rates against this compound compared to rural .
Histopathological impactsLung tissue (animal model)Cellular degeneration; pleural thickening linked to insect repellent exposure .

Q & A

Basic Research Questions

Q. What analytical methods are recommended for detecting Dimefluthrin in environmental water samples?

  • Methodological Answer : Use stir bar sorptive extraction-thermal desorption-gas chromatography-mass spectrometry (SBSE-TD-CGC/MS) for trace-level detection. This method achieves high sensitivity (LOD <0.5 µg L⁻¹) and a linear range of 0.1–100 µg L⁻¹, validated for pyrethroids like this compound. Compare results with liquid–liquid extraction (LLE) for cross-validation .
  • Key Data : SBSE-TD-CGC/MS offers a preconcentration factor of 1,200× and RSD% <8%, outperforming older SPME/SPE methods .

Q. What are the critical physicochemical properties of this compound relevant to experimental design?

  • Methodological Answer : Prioritize solubility (2,000 µg L⁻¹ in water) and logP (high hydrophobicity) to optimize extraction protocols. These properties influence partitioning in environmental matrices and require adjustments in solvent selection (e.g., PDMS-coated stir bars for SBSE) .
  • Key Data : this compound’s molecular formula (C₁₉H₂₂F₄O₃) and purity (>95% HPLC) are essential for calibration standards .

Q. How can researchers ensure the stability of this compound in laboratory storage?

  • Methodological Answer : Store at 4°C in amber glass vials to prevent photodegradation. Conduct accelerated degradation studies (e.g., 40°C/75% RH for 4 weeks) and validate stability via LC-MS/MS .

Advanced Research Questions

Q. How can methodological discrepancies in this compound detection be resolved when comparing SBSE-TD-CGC/MS with traditional LLE?

  • Methodological Answer : Perform matrix-matched calibration and spike-recovery tests (80–120% recovery threshold) to address matrix effects. Use isotopic-labeled internal standards (e.g., D₆-Dimefluthrin) to correct for signal suppression/enhancement in SBSE .
  • Data Contradiction Note : Earlier studies lacked SBSE data for this compound, requiring fresh validation against current instrumentation .

Q. What experimental strategies improve the sensitivity of this compound detection in complex biological matrices (e.g., soil or plant tissues)?

  • Methodological Answer : Combine QuEChERS extraction with SBSE-TD-CGC/MS. Optimize pH (6–7) and salt content (NaCl 10% w/v) to enhance partitioning efficiency. Validate via inter-laboratory reproducibility tests (RSD% <15%) .

Q. How do researchers address the environmental toxicity of this compound while designing ecotoxicological studies?

  • Methodological Answer : Use OECD/EPA guidelines for acute toxicity assays (e.g., Daphnia magna LC₅₀ tests). Monitor sublethal effects (e.g., enzyme inhibition in fish) at concentrations ≤0.1 µg L⁻¹, aligning with regulatory thresholds .

Q. Data Analysis and Validation

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound toxicity studies?

  • Methodological Answer : Apply nonlinear regression models (e.g., probit analysis) with bootstrapping (1,000 iterations) to calculate LC₅₀/EC₅₀ values. Use ANOVA to compare treatment groups, ensuring p <0.05 significance .

Q. How can researchers validate the absence of this compound degradation products in long-term stability studies?

  • Methodological Answer : Employ high-resolution mass spectrometry (HRMS) with suspect screening (e.g., m/z 375.1 → 335.0 fragmentation). Compare with synthetic degradation standards (e.g., hydrolyzed metabolites) .

Q. Experimental Design Tables

Parameter SBSE-TD-CGC/MS LLE-GC/MS
LOD (µg L⁻¹)0.12.0
Recovery (%)92–10875–90
Preconcentration Factor1,200×50×
RSD% (n=5)<8<15
Data adapted from Open Chemistry 2020 .

Properties

IUPAC Name

[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22F4O3/c1-9(2)6-12-13(19(12,3)4)18(24)26-8-11-16(22)14(20)10(7-25-5)15(21)17(11)23/h6,12-13H,7-8H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOWCJRMYMAMSOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22F4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2058043
Record name Dimefluthrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

271241-14-6
Record name Dimefluthrin [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0271241146
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimefluthrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2058043
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIMEFLUTHRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/249J9X3JMC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

In 10 ml of tetrahydrofuran, 1.0 g of 4-methoxymethy-2,3,5,6-tetrafluorobenzyl alcohol and 0.42 g of pyridine were dissolved, 0.9 g of 3-(2-methyl-1-propenyl)-2,2-dimethylcyclopropanecarboxylic chloride {stereoisomers ratio (1R)-trans:(1R)-cis:(1S)-trans:(1S)-cis=93.9:2.5:3.5:0.1} was added thereto and stirred for 8 hours at room temperature. After that, the reaction mixture was poured into about 50 ml of ice-water and extracted with 80 ml of ethyl acetate twice. The combined organic layer was washed with saturated brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The obtained residue was subjected to silica gel column chromatography to give 1.4 g of 4-methoxymethy-2,3,5,6-tetrafluorobenzyl 3-(2-methyl-1-propenyl)-2,2-dimethylcyclopropane-carboxylate.
Quantity
0.9 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
50 mL
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
Quantity
0.42 g
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

0.50 Gram of 3-(2-methyl-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid chloride {containing the stereoisomers in a ratio of (1R)-trans form: (1R)-cis form: (1S)-trans form: (1S)-cis form =32.5:17.5:32.5:17.5} was added to a mixture of 0.55 g of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol, 0.23 g of pyridine and 7 ml of tetrahydrofuran under ice-cooling. The resulting mixture was heated to room temperature and stirred at room temperature for 8 hours. The reaction mixture was poured into about 20 ml of ice water and extracted twice with 40 ml of ethyl acetate. The combined ethyl acetate layer was washed with a saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The resultant residue was subjected to silica gel column chromatography to obtain 0.74 g (yield: 80%) of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl 3-(2-methyl-1-propenyl)-2,2-dimethylcyclopropanecarboxylate (hereinafter referred to as the present compound 2).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.55 g
Type
reactant
Reaction Step Two
Quantity
0.23 g
Type
reactant
Reaction Step Two
Quantity
7 mL
Type
solvent
Reaction Step Two
[Compound]
Name
ice water
Quantity
20 mL
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

1-(3-dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride is added to a mixture of 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl alcohol, 3-(2-methyl-1-propenyl)-2,2-dimethylcyclopropanecarboxylic acid {containing the stereoisomers in a ratio of (1R)-trans form: (1R)-cis form: (1S)-trans form: (1S)-cis form=99:0:1:0} and tetrahydrofuran under ice-cooling. The resulting mixture is heated to room temperature and stirred at room temperature. The reaction mixture is poured into ice water and extracted with ethyl acetate. The combined ethyl acetate layer is washed with a saturated aqueous sodium chloride solution, dried over anhydrous sodium sulfate and then concentrated under reduced pressure. The resultant residue is subjected to silica gel column chromatography to obtain 4-methoxymethyl-2,3,5,6-tetrafluorobenzyl 3-(2-methyl-1-propenyl)-2,2-dimethylcyclopropanecarboxylate (hereinafter referred to as the present compound 5).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.